3,4-Epoxy-2-methyl-1-butene

Descripción general

Descripción

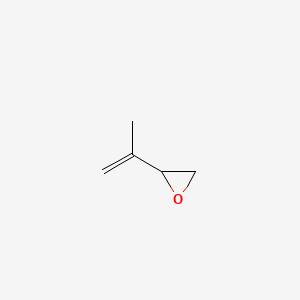

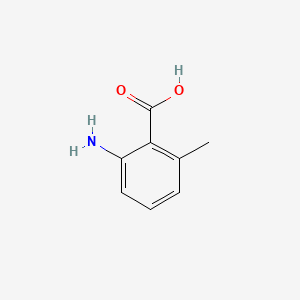

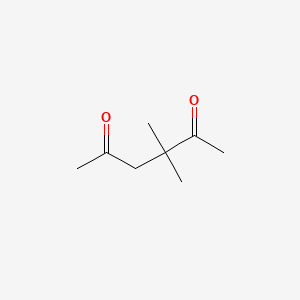

3,4-Epoxy-2-methyl-1-butene, also known as 2-Vinyloxirane, 3,4-Epoxy-1-butene, and Butadiene monoxide, is a chemical compound with the molecular formula C5H8O . It has a molecular weight of 84.11640 and a density of 0.936g/cm3 . The compound is a reactive epoxide used in the synthesis of pharmaceuticals and agrochemicals .

Molecular Structure Analysis

The molecular structure of 3,4-Epoxy-2-methyl-1-butene consists of a five-membered ring with an oxygen atom, indicating its epoxy nature . The exact mass of the compound is 84.05750 .Chemical Reactions Analysis

3,4-Epoxy-1-butene is a reactive epoxide that has been shown to have genotoxic effects in vitro and in vivo . It can react with DNA bases to form adducts . More detailed information about its chemical reactions was not found in the search results.Physical And Chemical Properties Analysis

3,4-Epoxy-2-methyl-1-butene is a liquid at room temperature . It has a refractive index of 1.451 and a boiling point of 101.3ºC at 760 mmHg .Aplicaciones Científicas De Investigación

DNA Interaction and Genotoxic Effects : 3,4-Epoxy-1-butene reacts with DNA, forming adducts that are potential biomarkers for exposure and effects in human biomonitoring experiments. For example, it forms N7-guanine adducts in calf thymus DNA (Neagu et al., 1995). Similarly, it increases micronuclei and sister chromatid exchange frequencies in mouse splenocytes, indicating genotoxic effects (Stephanou et al., 1997).

Photopolymerization Studies : The photopolymerization of 3,4-Epoxy-1-butene has been investigated, showing it to be more reactive compared to related epoxide monomers due to the stabilization of the growing cationic chain end during ring-opening polymerization (Sangermano et al., 2001).

Molecular Structure Analysis : Ab initio molecular orbital calculations and electron diffraction data have been used to study the structure and conformational composition of 3,4-Epoxy-1-butene, identifying three stable conformers: anti, gauche-1, and gauche-2 (Khalil & Shen, 1999).

Chemical Reactions and Synthesis : Research has been conducted on various chemical reactions involving 3,4-Epoxy-1-butene, such as its reaction with dichlorocarbene and arenesulfenyl chlorides (Mannafov et al., 2001), and its use in epoxidation reactions catalyzed by salts of phosphotungstate anions (Kuznetsova et al., 2011).

Copolymerization and Catalysis : It forms alternating copolymers with maleic anhydride and is used in palladium-catalyzed enantioselective syntheses (Turner et al., 1997), (Cheeseman et al., 2004).

Safety And Hazards

Propiedades

IUPAC Name |

2-prop-1-en-2-yloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O/c1-4(2)5-3-6-5/h5H,1,3H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZQHTTYHPIAPCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50995891 | |

| Record name | 2-(Prop-1-en-2-yl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50995891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Epoxy-2-methyl-1-butene | |

CAS RN |

7437-61-8 | |

| Record name | 3,4-Epoxy-2-methyl-1-butene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007437618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Prop-1-en-2-yl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50995891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(Cyclohexylcarbamoyl)-2-(4-methoxyphenyl)-6-oxo-4,4a,7,7a-tetrahydrofuro[3,2-d][1,3]dioxin-7-yl] acetate](/img/structure/B1198106.png)